MK-0668 - 865110-07-2

MK-0668

Catalog Number: EVT-276036
CAS Number: 865110-07-2
Molecular Formula: C31H30Cl2N6O6S
Molecular Weight: 685.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-0668 is an extremely potent and orally active antagonist of very late antigen-4 with picomolar, whole blood activity and slow dissociation rates were discovered by incorporating an amino substituent on the proline fragment of the initial lead structure. This level of potency against the unactivated form of VLA-4 was shown to be sufficient to overcome the poor pharmacokinetic profiles typical of this class of VLA-4 antagonists, and sustained activity as measured by receptor occupancy was achieved in preclinical species after oral dosing. (Last Updated: 6/21/2016)
Source and Classification

MK-0668 was developed as part of a series of compounds aimed at modulating immune responses, particularly in conditions where very late antigen-4 plays a critical role. The compound falls under the category of immunomodulators and is primarily investigated for its therapeutic potential in autoimmune disorders and chronic inflammatory conditions .

Synthesis Analysis

The synthesis of MK-0668 involves several key steps, which include:

  1. Core Structure Formation: The initial step typically involves the construction of the central framework of the molecule, which serves as the backbone for further modifications.
  2. Functional Group Introduction: Subsequent steps involve the introduction of various functional groups that enhance the compound's biological activity and pharmacokinetic properties.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels necessary for biological testing.

The synthesis process has been optimized to yield MK-0668 efficiently while maintaining its structural integrity and functional properties .

Molecular Structure Analysis

The molecular structure of MK-0668 can be described using its chemical formula C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S and molecular weight of approximately 378.46 g/mol. Key features include:

  • Core Structure: The compound features a complex arrangement that includes aromatic rings and a sulfonamide group, which are critical for its interaction with very late antigen-4.
  • Three-Dimensional Configuration: Molecular modeling studies suggest that MK-0668 adopts a specific three-dimensional conformation that is essential for binding to its target protein.

The structural analysis indicates that specific substituents on the core structure play a significant role in enhancing binding affinity and selectivity towards very late antigen-4 .

Chemical Reactions Analysis

MK-0668 participates in various chemical reactions, primarily characterized by:

  1. Binding Interactions: The compound forms non-covalent interactions such as hydrogen bonds and hydrophobic interactions with very late antigen-4, which are crucial for its antagonistic activity.
  2. Metabolic Stability: In biological systems, MK-0668 undergoes metabolic reactions that may involve oxidation or conjugation, influencing its pharmacokinetics.

These reactions are essential for understanding how MK-0668 behaves in vivo and how it can be optimized for therapeutic use .

Mechanism of Action

MK-0668 functions by inhibiting the interaction between very late antigen-4 and its ligands, which include vascular cell adhesion molecule 1 (VCAM-1) and intracellular adhesion molecule 1 (ICAM-1). This inhibition leads to:

  • Reduced Leukocyte Adhesion: By blocking this interaction, MK-0668 decreases the recruitment of inflammatory cells to sites of tissue injury or inflammation.
  • Modulation of Immune Response: The compound may alter cytokine production and other immune signaling pathways, contributing to its therapeutic effects in inflammatory diseases.

Research has shown that MK-0668 effectively reduces inflammation in preclinical models, supporting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Key physical and chemical properties of MK-0668 include:

  • Solubility: It is soluble in dimethyl sulfoxide but shows limited solubility in water, which impacts formulation strategies.
  • Stability: The compound exhibits good stability under physiological conditions, making it suitable for oral administration.
  • Melting Point: Specific thermal properties such as melting point may vary based on purity but generally indicate solid-state stability.

These properties are critical for determining the appropriate delivery methods and formulations for clinical use .

Applications

MK-0668 has several potential applications in scientific research and clinical settings:

  1. Inflammatory Diseases: It is being investigated for the treatment of conditions like rheumatoid arthritis and multiple sclerosis due to its ability to inhibit leukocyte adhesion.
  2. Cancer Therapy: There is ongoing research into its role in modulating immune responses against tumors, potentially enhancing anti-tumor immunity.
  3. Preclinical Studies: Various studies are underway to evaluate the efficacy and safety profile of MK-0668 in animal models before progressing to human trials.
Introduction to MK-0668 in Academic Research

Role of MK-0668 as a Ligand in Chemical Genetics

MK-0668 functions as a high-affinity, amino acid-based ligand that selectively targets the very late antigen-4 (VLA-4), also known as integrin α₄β₁ [1] [4]. Its primary value in chemical genetics stems from its ability to bind unactivated integrin conformations with sub-nanomolar affinity, effectively blocking physiological ligand engagement without inducing receptor activation. Biochemical characterization reveals exceptional binding specificity:

  • Human Systems: In whole blood assays, MK-0668 inhibits VLA-4 with an IC₅₀ of 0.13 nM, outperforming earlier integrin antagonists [4].
  • Cross-Species Reactivity: It maintains high affinity in model organisms, showing IC₅₀ values of 0.19 nM (dogs), 0.21 nM (rhesus monkeys), and 0.40 nM (rats) [4] [7]. This cross-reactivity enables translational studies in disease models.

In competitive binding assays using Jurkat cells—a human T-lymphocyte line—MK-0668 displaces radiolabeled ligands ([³⁵S]) with an IC₅₀ of 0.15 nM under non-activating (Ca²⁺/Mg²⁺-containing) conditions [4]. This affirms its capacity to antagonize basal-state integrins without requiring cellular activation. Such precision makes it indispensable for:

  • Decoupling Inside-Out Signaling: Studies of chemokine-induced integrin activation pathways [2] [4].
  • Mechanotransduction Analysis: Probing force-dependent VLA-4 clustering in immune-endothelial interactions [6] [8].

Table 1: Pharmacodynamic Profile of MK-0668 Across Species

SpeciesBiological SystemIC₅₀ (nM)
HumanWhole blood0.13
DogWhole blood0.19
Rhesus monkeyWhole blood0.21
RatWhole blood0.40

Significance of Integrin Antagonism in Cellular and Molecular Biology

MK-0668’s mechanistic significance extends beyond receptor occupancy. As a pure antagonist, it inhibits ligand-induced conformational changes in α₄β₁ that trigger outside-in signaling cascades [1] [2] [6]. This distinguishes it from partial agonists (e.g., RGD mimetics like cilengitide), which paradoxically prime integrins for activation [2]. Key research applications include:

Conformational Trapping of Integrins

Integrin ectodomains undergo large-scale structural rearrangements upon ligand binding:

  • Wild-Type Ligands: Induce hybrid domain swing-out, α-helix displacement, and expression of ligand-induced binding sites (LIBS) [2].
  • MK-0668 Analogs: Structural studies of related antagonists reveal π-π stacking interactions (e.g., between Trp1496 of FN10 and Tyr122 of β₃ integrin) that sterically block hybrid domain movement [2]. This traps α₄β₁ in a low-affinity state, preventing LIBS exposure (e.g., AP5, LIBS-1 epitopes) and subsequent cytoskeletal reorganization [2] [6].

Functional Antagonism in Cellular Systems

In endothelial, trophoblast, and glioblastoma models, MK-0668 elucidates reciprocal integrin crosstalk:

  • β₁ vs. β₃ Antagonism: MK-0668-mediated α₄β₁ inhibition amplifies αᵥβ₃-dependent Rac activation, enhancing cell cohesion and collective migration. Conversely, αᵥβ₃ blockade exacerbates β₁-driven RhoA/ROCK-mediated contractility and single-cell dissemination [6].
  • Traction Force Regulation: In U251 glioblastoma cells, integrin antagonism by MK-0668 analogs increases CD44-mediated traction forces on hyaluronic acid—demonstrating clutch-like reciprocity between adhesion receptors [8].

Table 2: Functional Outcomes of Selective VLA-4 Antagonism

Cellular ProcessEffect of MK-0668Biological Implication
LIBS Epitope ExposureSuppresses Mn²⁺-induced AP5/LIBS-1Blocks outside-in signaling initiation
Cell SpreadingInhibits α₄β₁-dependent cytoskeletal reorganizationImpairs immune cell stromal invasion
Collective MigrationEnhances αᵥβ₃/Rac-driven cohesionModulates angiogenic/tumor cell collectives
Traction Force BalanceAmplifies CD44 clutch functionReveals adhesion receptor antagonism

Therapeutic Mechanism Validation

While not therapeutic per se, MK-0668 validates VLA-4 antagonism as a strategy to inhibit:

  • Leukocyte Adhesion: By blocking α₄β₁/VCAM-1 interactions in endothelial contexts [1] [6].
  • Stromal Coating: Preventing cancer cell adhesion to fibronectin-rich matrices [4] [6]. Its inert pharmacokinetic profile (lacking agonist activity) avoids thrombocytopenia risks associated with partial integrin agonists [2].

Table 3: Key Structural and Functional Properties of MK-0668

PropertyDetail
Chemical FormulaC₃₁H₃₀Cl₂N₆O₆S
Molecular Weight685.58 g/mol
CAS Registry No.865110-07-2
Mesylate Salt CAS865111-04-2
Primary TargetIntegrin α₄β₁ (VLA-4)
Mechanistic ClassPure antagonist (non-activating)
Key Structural MotifCyclobutylamino-pyrrolidine scaffold with dichloropyridine amide linkage

Concluding Remarks

MK-0668 exemplifies the strategic application of chemical genetics to dissect integrin signaling. Its capacity to selectively and potently inhibit unactivated VLA-4 without inducing conformational activation provides a critical tool for resolving fundamental mechanisms in immune regulation, metastasis, and mechanotransduction. Future structural studies leveraging its scaffold may yield antagonists for other integrin subtypes, expanding the toolbox for adhesion receptor research.

Properties

CAS Number

865110-07-2

Product Name

MK-0668

IUPAC Name

(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid

Molecular Formula

C31H30Cl2N6O6S

Molecular Weight

685.6 g/mol

InChI

InChI=1S/C31H30Cl2N6O6S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43)/t22-,26+,27+/m1/s1

InChI Key

USYYNLPEWBGIMJ-ICTDUYRTSA-N

SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MK 0668
MK-0668
MK0668
N-(N-((3-cyanophenyl)sulfonyl)-4-cyclobutylaminoprolyl)-4-((3',5'-dichloroisonicotinoyl)amino)phenylalanine

Canonical SMILES

C1CC(C1)NC2CC(N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)NC(CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Isomeric SMILES

C1CC(C1)N[C@@H]2C[C@H](N(C2)S(=O)(=O)C3=CC=CC(=C3)C#N)C(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)C5=C(C=NC=C5Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.